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molecular formula C17H15ClN2OS B8677723 3-[[4-(4-Chlorophenyl)-2-thiazolyl]methoxy]benzenemethanamine CAS No. 646053-27-2

3-[[4-(4-Chlorophenyl)-2-thiazolyl]methoxy]benzenemethanamine

Cat. No. B8677723
M. Wt: 330.8 g/mol
InChI Key: DHAUOYVZVXMDKW-UHFFFAOYSA-N
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Patent
US07179808B2

Procedure details

The phthalimide compound (1.65 grams) (Scheme C, Compound C2) was suspended in ethanol (100 mL). Hydrazine hydrate (1 mL) was added and the reaction was stirred at reflux for 2 hours before being cooled to ambient temperature. The mix was then filtered and the filtrate was evaporated. The crude solid was dissolved in dichloromethane, then sequentially washed with 1 N potassium hydroxide and water. The organic layer was then evaporated to give 3-[[4-(4-chlorophenyl)-2-thiazolyl]methoxy]benzenemethanamine Compound 11. Mp 117–118.5° C.; MS 331 (MH+); 1HNMR (CDCl3) δ 7.85 (d, 2H), 7.50 (s, 1H), 7.40 (d, 2H), 5.43 (s, 2H), 3.86 (s, 2H).
Name
phthalimide
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Compound C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([CH2:13][O:14][C:15]3[CH:16]=[C:17]([CH2:21][N:22]4C(=O)C5=CC=CC=C5C4=O)[CH:18]=[CH:19][CH:20]=3)[S:11][CH:12]=2)=[CH:4][CH:3]=1.O.NN>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]=[C:10]([CH2:13][O:14][C:15]3[CH:16]=[C:17]([CH2:21][NH2:22])[CH:18]=[CH:19][CH:20]=3)[S:11][CH:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
phthalimide
Quantity
1.65 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1N=C(SC1)COC=1C=C(C=CC1)CN1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Compound C2
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1N=C(SC1)COC=1C=C(C=CC1)CN1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mix was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in dichloromethane
WASH
Type
WASH
Details
sequentially washed with 1 N potassium hydroxide and water
CUSTOM
Type
CUSTOM
Details
The organic layer was then evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N=C(SC1)COC=1C=C(C=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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